molecular formula C9H8BrClF2N2O B1458260 N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea CAS No. 1427460-69-2

N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea

Cat. No. B1458260
CAS RN: 1427460-69-2
M. Wt: 313.52 g/mol
InChI Key: MYXCSEUHFMNISN-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea, also known as BDFCU, is an organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of about 65°C. This compound has been used in the synthesis of other compounds and in the study of various biochemical and physiological processes.

Scientific Research Applications

N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as the anti-cancer drug paclitaxel. It has also been used in the study of various biochemical and physiological processes, such as the inhibition of the enzyme cyclooxygenase-2 (COX-2).

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important regulators of inflammation and pain.
Biochemical and Physiological Effects
The effects of N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea on biochemical and physiological processes are not fully understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of this enzyme has been linked to reduced inflammation and pain.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea in laboratory experiments is that it is an inexpensive and readily available compound. Additionally, it is water-soluble, which makes it easy to use in a variety of experiments. The main limitation of using N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research involving N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea. These include further investigation into the mechanism of action of N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea, the development of new methods for synthesizing N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea, and the exploration of its potential applications in the treatment of diseases such as cancer and inflammation. Additionally, further research is needed to understand the biochemical and physiological effects of N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea and its potential side effects.

properties

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)-3-(2-chloroethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClF2N2O/c10-5-3-6(12)8(7(13)4-5)15-9(16)14-2-1-11/h3-4H,1-2H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXCSEUHFMNISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NC(=O)NCCCl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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